Tfllr-NH2(tfa)

Vue d'ensemble

Description

Le trifluoroacétate de TFLLR-NH2 est un peptide synthétique qui agit comme un agoniste sélectif du récepteur activé par la protéase 1 (PAR1). Ce composé est connu pour sa capacité à induire la mobilisation du calcium dans les neurones des ganglions de la racine dorsale et à stimuler l'extravasation plasmatique dans divers organes . Il a une formule moléculaire de C33H54F3N9O8 et un poids moléculaire de 761,83 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du trifluoroacétate de TFLLR-NH2 implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC)

Méthodes de production industrielle

La production industrielle du trifluoroacétate de TFLLR-NH2 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique :

Synthèse automatisée : Utilisation de synthétiseurs peptidiques automatisés pour effectuer la méthode SPPS.

Purification à grande échelle : Utilisation de systèmes HPLC à grande échelle pour la purification.

Contrôle qualité : Réalisation de tests rigoureux de contrôle qualité pour garantir la pureté et la cohérence du produit final

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate de TFLLR-NH2 subit principalement des réactions de formation de liaisons peptidiques et d'hydrolyse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : La N,N'-diisopropylcarbodiimide (DIC) et l'OxymaPure sont couramment utilisés pour la formation de liaisons peptidiques.

Réactifs de déprotection : L'acide trifluoroacétique (TFA) est utilisé pour éliminer les groupes protecteurs pendant la synthèse.

Réactifs de clivage : Un mélange de TFA, d'eau et de piégeurs (tels que le triisopropylsilane) est utilisé pour cliver le peptide de la résine

Principaux produits formés

Le principal produit formé par la synthèse du trifluoroacétate de TFLLR-NH2 est le peptide lui-même. Au cours du processus de clivage, le peptide est libéré de la résine et purifié pour obtenir le produit final .

Applications de la recherche scientifique

Le trifluoroacétate de TFLLR-NH2 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et des interactions peptide-protéine.

Biologie : Employé dans la recherche sur les récepteurs activés par les protéases, en particulier le PAR1, pour comprendre leur rôle dans la signalisation cellulaire et les processus physiologiques.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les affections impliquant le PAR1, telles que l'inflammation et le cancer.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic .

Mécanisme d'action

Le trifluoroacétate de TFLLR-NH2 exerce ses effets en activant sélectivement le récepteur activé par la protéase 1 (PAR1). Lors de sa liaison au PAR1, il induit un changement conformationnel qui conduit à l'activation des voies de signalisation intracellulaires. Cette activation entraîne la mobilisation des ions calcium à l'intérieur des cellules, ce qui joue un rôle crucial dans divers processus cellulaires, notamment l'inflammation, l'agrégation plaquettaire et la fonction vasculaire .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

TFLLR-NH2(TFA) is synthesized through peptide coupling reactions, typically utilizing reagents like HATU or EDC in solvents such as DMF or DCM. The final product is purified via high-performance liquid chromatography (HPLC) to achieve high purity levels (over 98%) .

The mechanism of action involves the selective activation of PAR1, leading to intracellular signaling pathways that include the activation of phospholipase C and the release of intracellular calcium ions. This cascade results in various physiological responses such as platelet aggregation, vascular contraction, and increased endothelial permeability .

Chemistry

TFLLR-NH2(TFA) serves as a vital tool for studying protease-activated receptors and their roles in biochemical processes. Its high selectivity for PAR1 makes it an essential compound for investigating receptor-ligand interactions.

Biology

In biological research, TFLLR-NH2(TFA) is instrumental in exploring the functions of PAR1, particularly in:

- Platelet Aggregation: It has been shown to induce strong platelet aggregation responses.

- Vascular Regulation: Studies have demonstrated its vasodilatory effects on human umbilical artery resistance, indicating its role in regulating blood flow .

- Cellular Signaling: The compound influences various signaling pathways, impacting cell function and behavior.

Medicine

Research involving TFLLR-NH2(TFA) contributes to understanding diseases related to PAR1, including:

- Cardiovascular Diseases: Its role in vascular contraction and endothelial permeability is crucial for understanding conditions like hypertension.

- Cancer Research: The activation of PAR1 has been linked to tumor progression and metastasis .

Industry

In industrial applications, TFLLR-NH2(TFA) is utilized in the development of new therapeutic agents targeting PAR1 for diverse medical conditions. Its specificity allows for targeted drug design aimed at minimizing side effects while maximizing therapeutic efficacy.

Data Table: Summary of Key Findings

Case Study 1: Vascular Regulation

In a study examining the effects of TFLLR-NH2 on human umbilical artery resistance, it was found to exert a significant vasodilatory effect with a mean net maximal inhibition of 61.50% at a concentration of M. This highlights its potential role in regulating feto-placental blood flow during pregnancy .

Case Study 2: Neuronal Protection

Research indicates that both the absence of PAR1 and pharmacological blockade using TFLLR-NH2 confer neuroprotection after transient ischemia. This suggests that targeting PAR1 may provide therapeutic avenues for neuroprotective strategies .

Mécanisme D'action

TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating the protease-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the mobilization of calcium ions within cells, which plays a crucial role in various cellular processes, including inflammation, platelet aggregation, and vascular function .

Comparaison Avec Des Composés Similaires

Composés similaires

SFLLRN-NH2 : Un autre agoniste sélectif du PAR1 avec une activité biologique similaire.

TFLLR-NH2 : La forme non trifluoroacétate du composé, qui agit également comme un agoniste du PAR1 .

Unicité

Le trifluoroacétate de TFLLR-NH2 est unique en raison de sa haute sélectivité pour le PAR1 et de sa capacité à induire des réponses physiologiques spécifiques. Sa forme trifluoroacétate améliore sa stabilité et sa solubilité, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

TFLLR-NH2(tfa) is a synthetic peptide that acts as a selective agonist for protease-activated receptor-1 (PAR1). This receptor plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cancer progression. Understanding the biological activity of TFLLR-NH2(tfa) is essential for its potential therapeutic applications.

- Molecular Weight : 647.82 g/mol

- Formula : C31H53N9O6

- CAS Number : 197794-83-5

- Purity : ≥95% (HPLC)

- Solubility : Soluble to 1 mg/ml in water

TFLLR-NH2(tfa) activates PAR1, leading to various intracellular signaling pathways. The activation of PAR1 results in the mobilization of calcium ions and the recruitment of β-arrestins, which are critical for downstream signaling events. The effective concentration (EC50) for TFLLR-NH2 is reported to be approximately 1.9 μM .

Biological Activity Overview

The biological activities of TFLLR-NH2(tfa) have been explored in several studies, highlighting its effects on cell morphology, signaling pathways, and potential therapeutic implications.

Table 1: Summary of Biological Activities

Case Study 1: Gastric Cancer Cell Morphology

A study examined the effects of TFLLR-NH2 on MKN45 gastric cancer cells. Upon treatment with TFLLR-NH2 (30 μM for 24 hours), cells exhibited significant morphological changes from a round shape to an elongated and polarized form, indicative of enhanced motility and invasiveness. This change was mediated through PAR1 activation as confirmed by the use of a PAR1 antagonist (SCH79797), which blocked these effects .

Case Study 2: Pain and Inflammation

Research has shown that PAR1 agonists like TFLLR-NH2 can modulate pain responses by enhancing plasma extravasation and inflammatory signaling. In animal models, TFLLR-NH2 was found to induce significant pain responses, suggesting its role in nociceptive pathways .

Case Study 3: Calcium Signaling Dynamics

A detailed investigation into the calcium signaling induced by TFLLR-NH2 revealed that substitutions within the peptide sequence could significantly alter its potency. For instance, alanine substitutions at specific positions reduced calcium signaling efficacy, demonstrating the importance of molecular structure on biological activity .

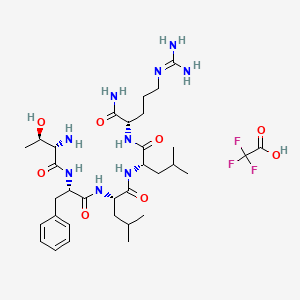

Propriétés

Formule moléculaire |

C33H54F3N9O8 |

|---|---|

Poids moléculaire |

761.8 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |

Clé InChI |

QVNWOGSDGQDGHP-MKVNCOEFSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Apparence |

A crystalline solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.